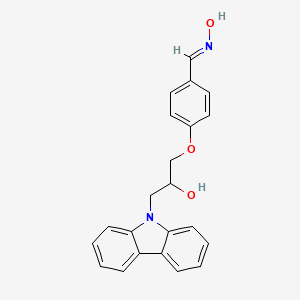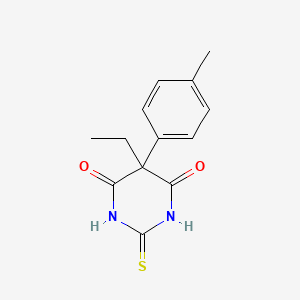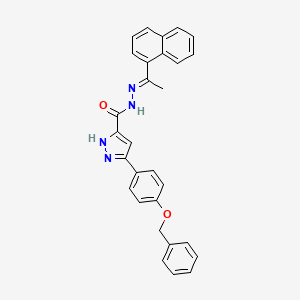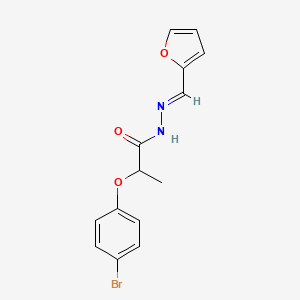
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime is an organic compound that features a carbazole moiety linked to a benzaldehyde oxime through a hydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime typically involves multiple steps:
Formation of 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde: This step involves the reaction of 9H-carbazole with 4-(2-hydroxypropoxy)benzaldehyde under basic conditions.
Oximation: The resulting aldehyde is then treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amine derivatives.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzaldehyde oxime derivatives.
Applications De Recherche Scientifique
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime has several scientific research applications:
Organic Electronics: It can be used as a building block for organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Materials Science: It can be used in the synthesis of novel materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde oxime exerts its effects depends on its application:
Organic Electronics: The carbazole moiety facilitates charge transport through π-π stacking interactions.
Medicinal Chemistry: The oxime group can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Materials Science: The compound’s structure allows for the formation of stable, high-performance materials through various polymerization and cross-linking reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: Lacks the hydroxypropoxy and oxime groups, making it less versatile in certain applications.
4-(3-(9H-Carbazol-9-YL)-2-hydroxypropoxy)benzaldehyde: Similar structure but without the oxime group, limiting its potential in medicinal chemistry.
Propriétés
Formule moléculaire |
C22H20N2O3 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-carbazol-9-yl-3-[4-[(E)-hydroxyiminomethyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C22H20N2O3/c25-17(15-27-18-11-9-16(10-12-18)13-23-26)14-24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-13,17,25-26H,14-15H2/b23-13+ |
Clé InChI |
SHMUXVRDOIWDHZ-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)


![(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

![Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992800.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)

![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
